molecular formula C10H13N B1353772 E-2-(N,N-dimethylamino)-1-phenylethene

E-2-(N,N-dimethylamino)-1-phenylethene

Cat. No.: B1353772
M. Wt: 147.22 g/mol
InChI Key: SDYRIBONPHEWCT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-2-(N,N-Dimethylamino)-1-phenylethene is a styrene derivative featuring a dimethylamino (-N(CH₃)₂) group at the β-position of the ethenyl moiety in the E-configuration. This compound is of interest due to the electron-donating nature of the dimethylamino group, which significantly influences its electronic, spectral, and reactivity properties. It is commonly synthesized via condensation reactions between aldehydes and active methylene compounds. For instance, derivatives of this compound, such as 2,3-bis(methoxycarbonyl)-1-[4-(N,N-dimethylamino)]styryl-5-methylindolo[2,3-b]thiopyrylium perchlorate (8a), are prepared by refluxing 4-(N,N-dimethylamino)benzaldehyde with indole-thiopyrylium precursors in methanol, yielding 78% efficiency .

The dimethylamino group enhances conjugation and stabilizes charge-transfer states, making this compound valuable in photophysical studies and as a precursor for cyanine dyes .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-phenylethenamine

InChI

InChI=1S/C10H13N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+

InChI Key

SDYRIBONPHEWCT-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/C=C/C1=CC=CC=C1

Canonical SMILES

CN(C)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The dimethylamino group (8a) provides comparable or superior yields to diethylamino (8b) or cinnamyl (8c) derivatives, suggesting minimal steric hindrance during synthesis .

Spectroscopic Properties

The dimethylamino group induces bathochromic shifts in absorption spectra due to its strong electron-donating effect. Comparisons with other substituents highlight these trends:

Table 2: Absorption Spectral Data
Compound Class Substituent Absorption Range (nm) Medium Reference
Bichromophoric coumarin-phthalimide (1–6) N,N-Dimethylamino 330–450 Solution/Polymer
E-2-(X-Benzylidene)-1-indanones N,N-Dimethylamino Not reported Solid
E-2-(X-Benzylidene)-1-indanones Nitro (-NO₂) Not reported Solid

Key Observations :

  • Bichromophoric compounds with dimethylamino groups (e.g., 1, 2, 5, 6) exhibit broad absorption in the 330–450 nm range, attributed to intramolecular charge transfer (ICT) between coumarin and phthalimide/naphthylimide moieties .
  • In E-2-benzylidene indanones, electron-withdrawing groups (e.g., nitro) increase carbonyl stretching frequencies (IR: 1705 cm⁻¹) compared to electron-donating groups like methoxy (IR: 1680 cm⁻¹).

Substituent Effects on Electronic and Reactivity Profiles

  • Electron-Donating Capacity: The dimethylamino group strongly donates electrons via resonance, enhancing conjugation in styryl dyes (8a-c) and stabilizing charge-transfer states in coumarin derivatives (1–6) .
  • Steric Considerations: Diethylamino groups (8b) introduce steric bulk but retain good synthetic yields, suggesting tolerance for larger substituents in certain reactions .
  • Environmental Sensitivity: Dimethylamino-substituted compounds exhibit solvatochromism in coumarin derivatives, with spectral shifts observed between solution and polymer matrices .

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